![molecular formula C16H13N3O2S B14194034 5-[(Benzenesulfonyl)methylidene]-3-phenyl-2,5-dihydro-1,2,4-triazine CAS No. 831218-53-2](/img/structure/B14194034.png)
5-[(Benzenesulfonyl)methylidene]-3-phenyl-2,5-dihydro-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Benzenesulfonyl)methylidene]-3-phenyl-2,5-dihydro-1,2,4-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a benzenesulfonyl group and a phenyl group attached to the triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzenesulfonyl)methylidene]-3-phenyl-2,5-dihydro-1,2,4-triazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzenesulfonyl chloride with a suitable triazine precursor under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Benzenesulfonyl)methylidene]-3-phenyl-2,5-dihydro-1,2,4-triazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines or other reduced products.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-[(Benzenesulfonyl)methylidene]-3-phenyl-2,5-dihydro-1,2,4-triazine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its triazine core can interact with biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 5-[(Benzenesulfonyl)methylidene]-3-phenyl-2,5-dihydro-1,2,4-triazine involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The triazine ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[(Benzenesulfonyl)methylidene]-3-phenyl-2,5-dihydro-4H-imidazol-4-one
- 5-[(Benzenesulfonyl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Uniqueness
Compared to similar compounds, 5-[(Benzenesulfonyl)methylidene]-3-phenyl-2,5-dihydro-1,2,4-triazine is unique due to its triazine core, which provides distinct chemical properties and reactivity. The presence of the benzenesulfonyl group further enhances its potential for various applications, making it a versatile compound in both research and industry.
Propriétés
Numéro CAS |
831218-53-2 |
|---|---|
Formule moléculaire |
C16H13N3O2S |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
5-(benzenesulfonylmethylidene)-3-phenyl-2H-1,2,4-triazine |
InChI |
InChI=1S/C16H13N3O2S/c20-22(21,15-9-5-2-6-10-15)12-14-11-17-19-16(18-14)13-7-3-1-4-8-13/h1-12H,(H,18,19) |
Clé InChI |
HNVNYOQBWUSSFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CS(=O)(=O)C3=CC=CC=C3)C=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


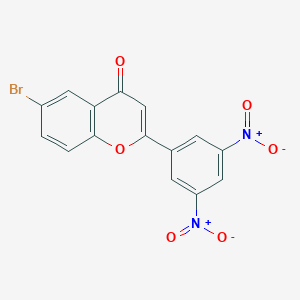
![2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14193955.png)
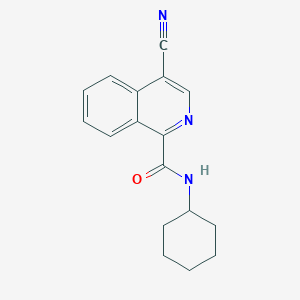
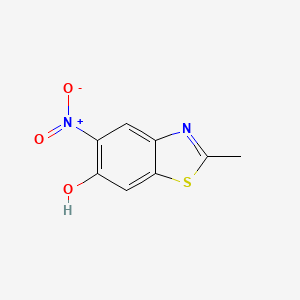
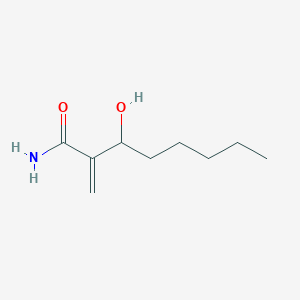
![(6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14193983.png)
![(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B14193988.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B14193992.png)
![3,3'-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane]](/img/structure/B14193994.png)
![[1-(4-Phenoxyphenyl)cyclohexyl]thiourea](/img/structure/B14193996.png)

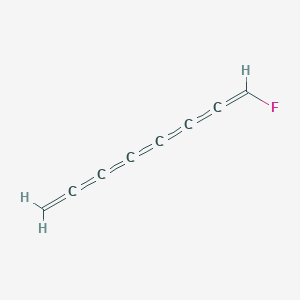
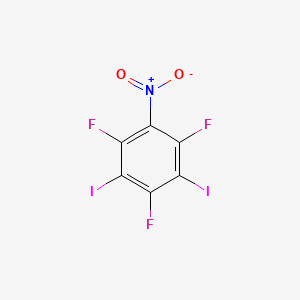
![2,2-Dichlorobicyclo[1.1.0]butane](/img/structure/B14194012.png)
